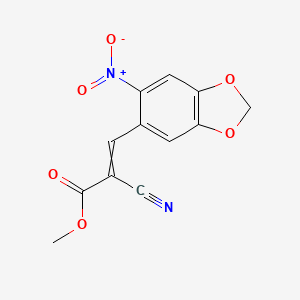

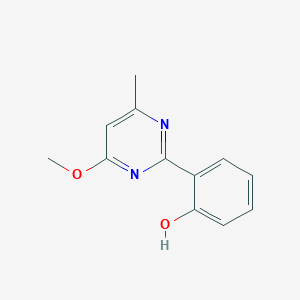

![molecular formula C12H9ClO5 B1363280 [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 326102-48-1](/img/structure/B1363280.png)

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Overview

Description

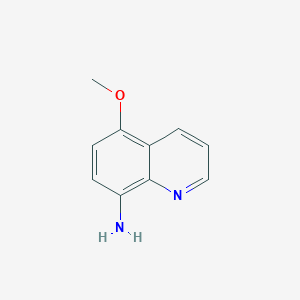

The compound “[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” is a type of coumarin derivative . It has a molecular formula of C12H9ClO5 .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a hydroxy-methylcoumarin with a chloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound includes a 2H-chromene ring, which is essentially planar . The compound also contains a chlorine atom, a methyl group, and an acetic acid group attached to the chromene ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.23 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) are not available in the retrieved literature.Scientific Research Applications

Chemical Synthesis and Derivatives

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and its derivatives are utilized in various chemical syntheses. For example, the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid involves a series of reactions leading to compounds that have potential antibacterial activity against Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Similarly, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized, which include Schiff's bases, formic acid hydrazides, and various other compounds with potential antimicrobial activity (Čačić et al., 2006).

Photoactive Cellulose Derivatives

In the field of materials science, photoactive derivatives of cellulose have been prepared using 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. These water-soluble polyelectrolytes, decorated with photochemically active chromene moieties, exhibit light-triggered photodimerization. This property is of interest for designing smart materials (Wondraczek et al., 2012).

Antimicrobial and Antineoplastic Activities

Various molecules derived from coumarin, oxadiazole, and acetamides, including those incorporating this compound, have been synthesized and evaluated for their biological potential against bacterial strains. These compounds have shown moderate to excellent antibacterial agents, with some demonstrating efficiency against both Gram-positive and Gram-negative bacteria (Rasool et al., 2016). Additionally, various derivatives have been assessed for their antineoplastic activities, indicating potential in cancer treatment (Gašparová et al., 2013).

Safety and Hazards

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could be a promising candidate for drug development .

Mechanism of Action

Target of Action

The primary targets of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are currently unknown

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.

Biochemical Analysis

Biochemical Properties

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, this compound exhibits binding interactions with proteins involved in inflammatory pathways, thereby modulating inflammatory responses .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in inflammatory responses, leading to reduced inflammation . Furthermore, it impacts cellular metabolism by inhibiting key enzymes, thereby altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . Additionally, this compound can interact with proteins involved in inflammatory pathways, leading to the inhibition of pro-inflammatory cytokine production . These interactions result in the modulation of gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on bacterial growth and inflammatory responses, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory effects without notable toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These interactions can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is crucial for its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization is essential for its interactions with target biomolecules and the modulation of cellular processes .

Properties

IUPAC Name |

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO5/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRVNXQUKBLRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354808 | |

| Record name | [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326102-48-1 | |

| Record name | 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326102-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)

![[(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol](/img/structure/B1363285.png)

![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)

![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)